molecular formula C18H26N2O3 B7924796 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924796
M. Wt: 318.4 g/mol
InChI Key: IZQTWAMKAINWEL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester" (CAS: 1291486-52-6) is a pyrrolidine derivative featuring a benzyl ester group at the 1-position and a cyclopropyl-(2-hydroxyethyl)amino-methyl substituent at the 3-position. Its molecular formula is C18H24N2O4, with a molecular weight of 332.4 g/mol . The compound contains 8 rotatable bonds, suggesting conformational flexibility .

Properties

IUPAC Name

benzyl 3-[[cyclopropyl(2-hydroxyethyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-11-10-19(17-6-7-17)12-16-8-9-20(13-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQTWAMKAINWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1823396-40-2, is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring and a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O3C_{18}H_{26}N_{2}O_{3}, indicating the presence of two nitrogen atoms and three oxygen atoms within its structure. The presence of a benzyl ester is significant as it may enhance the compound's solubility and bioavailability.

PropertyValue
Molecular FormulaC18H26N2O3
Molecular Weight306.4 g/mol
CAS Number1823396-40-2
Chemical ClassSpecialty Materials

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing physiological responses.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the biological activity of this compound. For instance:

  • Antidiabetic Potential : Similar derivatives have shown promise as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties, potentially through apoptosis induction in cancer cells.

Case Study 1: DPP-4 Inhibition

A study published in Academia.edu explored the effects of DPP-4 inhibitors on metabolic disorders. The findings indicated that compounds structurally related to this compound could reduce urinary albumin excretion and improve cardiovascular outcomes in diabetic patients .

Case Study 2: Anticancer Efficacy

In another study focusing on similar pyrrolidine derivatives, researchers observed significant anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, highlighting the therapeutic potential of such compounds in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, the following structurally analogous pyrrolidine and piperidine derivatives are compared (Table 1):

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Key Substituents Molecular Formula XLogP3 Biological Activity/Notes Source
Target Compound : 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Cyclopropyl, 2-hydroxyethyl C18H24N2O4 -0.1 Discontinued; moderate hydrophilicity
3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Cyclopropyl, 2-chloroacetyl C18H23ClN2O3 N/A Reactive intermediate; potential alkylating agent
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Ethyl, 2-hydroxyethyl C17H24N2O4 N/A Increased hydrophilicity vs. cyclopropyl
(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Isopropyl, 2-hydroxyethyl C18H26N2O4 N/A Enhanced steric bulk vs. cyclopropyl
2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester Aromatic (methoxycarbonylbenzyl) C21H23NO4 N/A Lipophilic; rotameric mixture (1:1)
4-Substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid esters Phenethyl, carbamoyl Variable N/A Antimalarial (IC50: 86–106 µM)

Key Comparative Insights

Substituent Effects on Physicochemical Properties The cyclopropyl group in the target compound contributes to metabolic stability due to its rigid, strained ring, while the 2-hydroxyethyl group enhances hydrophilicity compared to purely alkyl or aromatic substituents (e.g., ethyl or methoxycarbonylbenzyl) .

Biological Activity While the target compound lacks explicit activity data, structurally related 4-substituted pyrrolidine esters () exhibit antimalarial activity via inhibition of falcipain (IC50: 86–106 µM), comparable to artemisinin . The target’s hydroxyethyl group may facilitate hydrogen bonding with protease active sites, though its discontinued status suggests inferior efficacy or stability in preclinical studies .

Synthesis and Scalability The synthesis of benzyl pyrrolidine esters typically involves coupling reactions (e.g., condensation of acids with amino esters) and diazocarbonyl insertions (). The target compound’s synthesis likely requires specialized steps to introduce the cyclopropyl and hydroxyethyl groups, which may explain its discontinuation due to complexity .

Structural Flexibility vs. Rigidity

  • Compared to piperidine analogs (e.g., compound 8 in ), the pyrrolidine core in the target compound imposes greater ring strain but offers conformational rigidity, which may influence target selectivity .

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